molecular formula C10H12O3 B166137 Ethyl 4-methoxybenzoate CAS No. 94-30-4

Ethyl 4-methoxybenzoate

Cat. No.: B166137
CAS No.: 94-30-4
M. Wt: 180.2 g/mol
InChI Key: FHUODBDRWMIBQP-UHFFFAOYSA-N
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Description

Ethyl 4-methoxybenzoate, also known as ethyl p-anisate, is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a sweet, fruity, and anise-like odor. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybenzoate is typically synthesized through the esterification of anisic acid (4-methoxybenzoic acid) with ethanol in the presence of an acid catalyst. The reaction involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the optimal temperature for ester formation. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an electron-donating group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 4-methoxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl 4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-methoxybenzoate: Similar structure but with the methoxy group in the meta position.

    Ethyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: this compound is unique due to its specific combination of an ethyl ester and a methoxy group in the para position. This combination imparts distinct chemical and physical properties, such as its characteristic sweet, fruity aroma and its reactivity in various chemical reactions .

Properties

IUPAC Name

ethyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUODBDRWMIBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059099
Record name Benzoic acid, 4-methoxy-, ethyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless oily liquid with a light, fruity-floral, anise-like odour
Record name Ethyl p-anisate
Source Human Metabolome Database (HMDB)
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Record name Ethyl p-anisate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

263.00 to 270.00 °C. @ 760.00 mm Hg
Record name Ethyl p-anisate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl p-anisate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.101-1.105
Record name Ethyl p-anisate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

94-30-4
Record name Ethyl 4-methoxybenzoate
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Record name Ethyl anisate
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Record name Ethyl 4-methoxybenzoate
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Record name Benzoic acid, 4-methoxy-, ethyl ester
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Record name Ethyl anisate
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Record name ETHYL P-ANISATE
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Record name Ethyl p-anisate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

7 - 8 °C
Record name Ethyl p-anisate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl 4-hydroxybenzoate (15.0 g, 0.09 mol) is stirred into an initial mixture of KOH (6.3 g, 0.11 mol) in dist. water (60 ml) under protective gas. Dimethyl sulfate (8.8 ml, 0.09 mol) is added dropwise to the clear solution with stirring and ice-cooling such that the temperature does not exceed 15° C. After addition is complete, the cooling is removed, and to complete the reaction the reaction mixture is stirred at RT for 45 min and under reflux for 2 h, then cooled to RT. The deposited oil is taken up in diethyl ether (50 ml). The aqueous phase separated off is extracted with diethyl ether (150 ml), and the ethereal extracts obtained are combined, washed with sodium hydroxide solution (10% strength, 50 ml) and with saturated NaCl solution, dried over Na2SO4 sicc. and concentrated in vacuo: colorless oil, yield: 15.7 g (97%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
8.8 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methoxybenzoate
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Customer
Q & A

Q1: What is interesting about the presence of Ethyl 4-methoxybenzoate in honey?

A1: this compound has been identified for the first time in honey, specifically in unifloral autumn heather honey from the Greek Erica manipuliflora Salisb. plant. [] This discovery contributes to the understanding of the complex volatile profile of this specific honey variety. While the role of this compound in honey is not yet fully understood, its presence adds to the unique sensory characteristics of this honey.

Q2: Can this compound be synthesized in a laboratory setting?

A2: Yes, this compound can be synthesized through the reduction of this compound using Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA). [, ] This reagent, easily prepared from commercially available Diisobutylaluminum hydride (DIBALH) and potassium t-butoxide, offers a chemoselective approach to reduce esters to aldehydes. This method proves particularly useful as it avoids the complete reduction to alcohol, which is often observed with other reducing agents. [, ]

Q3: Are there specific challenges in reducing this compound to its corresponding aldehyde?

A3: Yes, the reduction of this compound to its corresponding aldehyde using PDBBA requires a longer reaction time (48 hours) compared to other similar esters. [, ] This is likely due to the strong electron-donating effect of the methoxy group, which can impact the reactivity of the ester group.

Q4: Why is the discovery of new reducing agents like PDBBA important in organic synthesis?

A4: The discovery and development of new reducing agents like PDBBA are crucial in organic synthesis because they offer greater control over reaction selectivity. [, ] In this case, PDBBA enables the chemoselective reduction of esters to aldehydes without affecting other functional groups, such as nitriles. This level of control is essential for the efficient synthesis of complex molecules, particularly in the pharmaceutical and materials science fields.

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